molecular formula C16H13F2N3OS2 B2549893 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897481-24-2

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2549893
CAS No.: 897481-24-2
M. Wt: 365.42
InChI Key: VXVFTCGFLKTKTJ-UHFFFAOYSA-N
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Description

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H13F2N3OS2 and its molecular weight is 365.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • Anti-mycobacterial Chemotypes : A study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones highlighted their identification as new anti-mycobacterial chemotypes, showing promising anti-tubercular activity against Mycobacterium tuberculosis strains with minimal cytotoxicity, suggesting their potential as therapeutic agents against tuberculosis (Pancholia et al., 2016).

Anticancer Properties

  • Antitumor Activity : Research on derivatives like (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone demonstrated significant antitumor activity against various cancer cell lines, indicating the potential of these compounds in cancer treatment (Bhole & Bhusari, 2011).

Molecular Structure and Interaction Analysis

  • Hirshfeld Surface Analysis : A study on a structurally similar compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, involved antiproliferative activity evaluation and detailed structural characterization, including Hirshfeld surface analysis to understand intermolecular interactions (Prasad et al., 2018).

Corrosion Inhibition

  • Organic Inhibitors for Mild Steel Corrosion : Research on organic inhibitors, including derivatives like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, demonstrated effective corrosion inhibition of mild steel in acidic media, highlighting the compound's utility in material protection and maintenance (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Anticonvulsant Agents

  • Sodium Channel Blockers : A series of novel derivatives were evaluated as sodium channel blockers and anticonvulsant agents, showing significant efficacy in the maximal electroshock (MES) test, indicating their potential in treating convulsive disorders (Malik & Khan, 2014).

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS2/c17-10-8-11(18)14-13(9-10)24-16(19-14)21-5-3-20(4-6-21)15(22)12-2-1-7-23-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVFTCGFLKTKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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